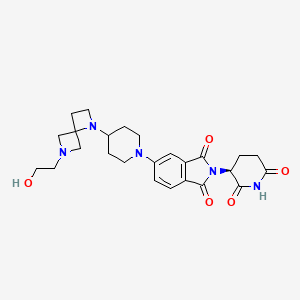
E3 Ligase Ligand-linker Conjugate 106
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 106 is a conjugate of an E3 ligase ligand and a linker, consisting of Thalidomide and the corresponding linker. This compound can serve as a Cereblon ligand to recruit CRBN protein and acts as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 106 involves the conjugation of Thalidomide with a specific linker. The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 106 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the conjugate.
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 106 has a wide range of scientific research applications, including:
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 106 exerts its effects by recruiting the CRBN protein, which is part of the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism is crucial for the targeted degradation of specific proteins involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Von Hippel-Lindau (VHL) Ligands: Similar to E3 Ligase Ligand-linker Conjugate 106, VHL ligands are used in the synthesis of PROTACs for targeted protein degradation.
MDM2 Ligands: These ligands are also employed in the development of PROTACs and have similar applications in protein degradation.
cIAP1 Ligands: Another class of ligands used in PROTAC synthesis, targeting different proteins for degradation.
Uniqueness
This compound is unique due to its specific ability to recruit the CRBN protein, making it a valuable tool in the development of PROTACs targeting proteins that are not easily addressed by other ligands .
Propiedades
Fórmula molecular |
C25H31N5O5 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-(2-hydroxyethyl)-1,6-diazaspiro[3.3]heptan-1-yl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H31N5O5/c31-12-11-27-14-25(15-27)7-10-29(25)16-5-8-28(9-6-16)17-1-2-18-19(13-17)24(35)30(23(18)34)20-3-4-21(32)26-22(20)33/h1-2,13,16,20,31H,3-12,14-15H2,(H,26,32,33)/t20-/m0/s1 |
Clave InChI |
IWKWJZJQIWYRAA-FQEVSTJZSA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


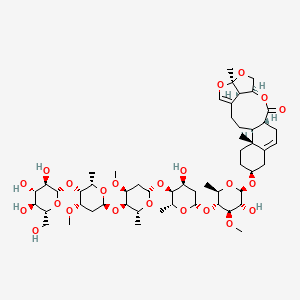
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
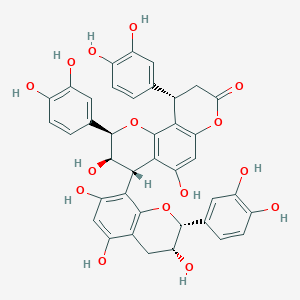
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
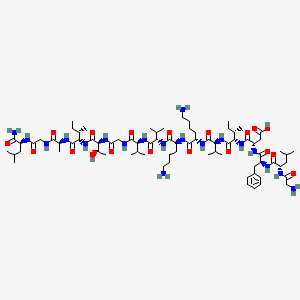
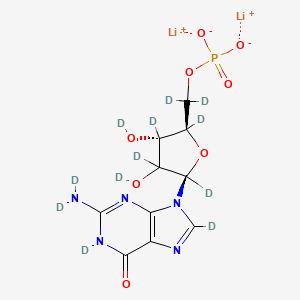

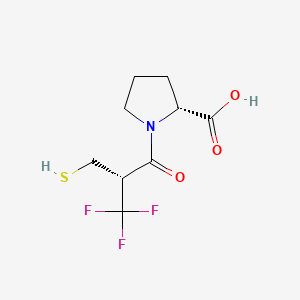
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
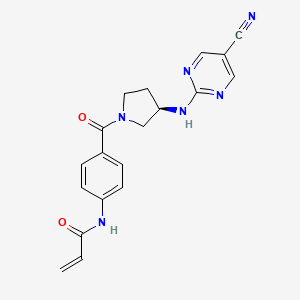
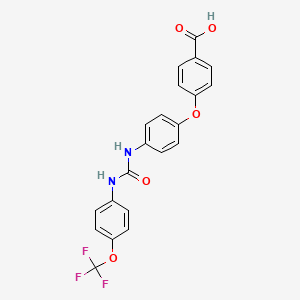
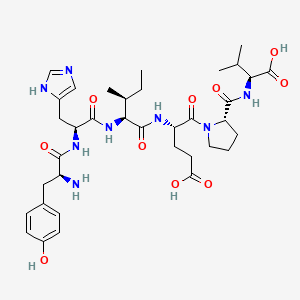

![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
